N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide
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Overview
Description
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethylphenoxy group and an ethylsulfonamido group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, this compound can disrupt the growth and proliferation of cells .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides .
Biochemical Pathways
The inhibition of DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleotides . This disruption leads to a decrease in the availability of nucleotides, thereby inhibiting DNA replication and cell growth .
Result of Action
The result of this compound’s action is the inhibition of cell growth and proliferation . This is achieved by disrupting the synthesis of nucleotides, which are essential for DNA replication . The compound has shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyethyl bromide: The 4-ethylphenol is then reacted with ethylene dibromide to form 4-ethylphenoxyethyl bromide.
Synthesis of 4-ethylphenoxyethylsulfonamide: The 4-ethylphenoxyethyl bromide is reacted with sodium sulfite to form the sulfonamide intermediate.
Coupling with 4-aminophenylacetamide: Finally, the sulfonamide intermediate is coupled with 4-aminophenylacetamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-ethylphenoxyacetic acid.
Reduction: Formation of N-(4-(2-(4-ethylphenoxy)ethylamino)phenyl)acetamide.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities. It is often used as a lead compound for the development of new drugs.
Biological Research: Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is unique due to the presence of the ethylphenoxy group, which can influence its pharmacokinetic properties and enhance its biological activity. This structural feature distinguishes it from other sulfonamide derivatives and may contribute to its specific therapeutic potential.
Properties
IUPAC Name |
N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJIGGCETHCWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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